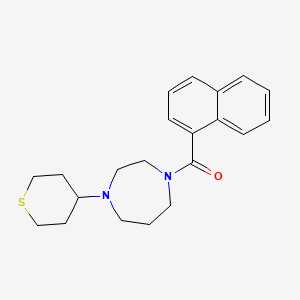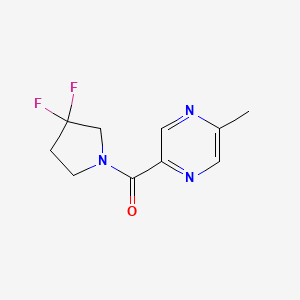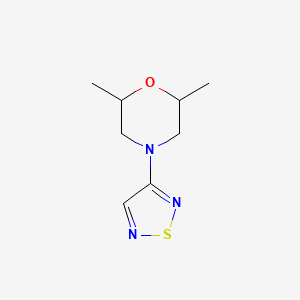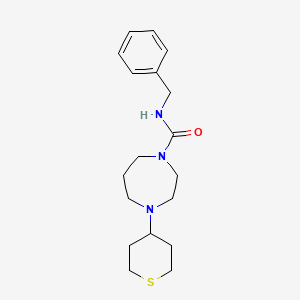
1-(naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane, commonly referred to as NTCD, is an organic compound that has been studied in the context of scientific research. This compound is of particular interest due to its unique structure and potential applications.
科学的研究の応用
NTCD has been studied for its potential applications in a variety of scientific research areas. For example, NTCD has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, NTCD has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. NTCD has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. Furthermore, NTCD has been studied for its potential to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
作用機序
The mechanism of action of NTCD is not fully understood. However, it is believed that NTCD binds to the active site of the enzyme, blocking the enzyme from catalyzing its reaction. Additionally, NTCD is believed to interact with the enzyme’s active site in a manner that increases the enzyme’s affinity for its substrate, resulting in an inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTCD are not fully understood. However, it is believed that NTCD may act as an inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the level of acetylcholine in the body. This increase in acetylcholine may lead to an increase in the activity of the parasympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and respiration. Additionally, NTCD may act as an inhibitor of the enzyme monoamine oxidase, resulting in an increase in the levels of serotonin and other neurotransmitters in the body. This increase in neurotransmitter levels may lead to an increase in the activity of the sympathetic nervous system, resulting in an increase in heart rate, blood pressure, and respiration.
実験室実験の利点と制限
The use of NTCD in laboratory experiments has several advantages. First, NTCD is relatively inexpensive and easy to synthesize, making it an attractive choice for laboratory experiments. Additionally, NTCD is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, NTCD is relatively non-toxic, making it safe for use in laboratory experiments.
However, there are also several limitations to the use of NTCD in laboratory experiments. First, the mechanism of action of NTCD is not fully understood, making it difficult to predict its effects in a given experiment. Additionally, the effects of NTCD on the body are not fully understood, making it difficult to predict its effects in a given experiment. Furthermore, NTCD is not approved for use in humans, making it difficult to use in clinical studies.
将来の方向性
The potential future directions for research on NTCD include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis of NTCD and the development of new methods for its synthesis could lead to improved yields and lower costs. Furthermore, further research into the potential therapeutic applications of NTCD could lead to the development of new drugs and treatments. Finally, further research into the safety of NTCD could lead to its approval for use in humans.
合成法
NTCD can be synthesized by a variety of methods, including the use of Grignard reagents, palladium-catalyzed reactions, and the use of amide coupling reactions. The Grignard reagent method involves the reaction of naphthalene-1-carbonyl chloride with a Grignard reagent, such as magnesium bromide or magnesium chloride, in the presence of a suitable solvent. The palladium-catalyzed reaction is a two-step process that involves the palladium-catalyzed coupling of a Grignard reagent with an aryl halide, followed by the reaction of the resulting product with a nucleophile. The amide coupling reaction involves the reaction of an amide with a Grignard reagent in the presence of a suitable solvent.
特性
IUPAC Name |
naphthalen-1-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-21(20-8-3-6-17-5-1-2-7-19(17)20)23-12-4-11-22(13-14-23)18-9-15-25-16-10-18/h1-3,5-8,18H,4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQDLLDQUJRAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-1-carbonyl)-4-(thian-4-yl)-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)


![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide](/img/structure/B6428612.png)